molecular formula C11H13NO4 B3032616 2,2'-[(3-Methylphenyl)imino]diacetic acid CAS No. 30042-63-8

2,2'-[(3-Methylphenyl)imino]diacetic acid

Cat. No. B3032616
CAS RN: 30042-63-8
M. Wt: 223.22 g/mol
InChI Key: ZHYMBNLOYMJTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of nitrilotriacetic acid as a starting material, as seen in the improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid . This suggests that a similar approach could potentially be applied to synthesize 2,2'-[(3-Methylphenyl)imino]diacetic acid, using nitrilotriacetic acid and introducing the appropriate 3-methylphenyl moiety through a series of chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using techniques such as X-ray crystallography . This method provides an unambiguous determination of stereochemical structure, which is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis of analogs and their ability to form complexes, as mentioned in the synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid and its analogs , indicates that this compound may also participate in complexation reactions, potentially with metals such as technetium Tc 99m.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not discussed in the provided papers, the methods used to characterize similar compounds, such as electrophoresis and chromatography , could be applied to determine the radiochemical purity and other properties of this compound. These techniques are essential for assessing the quality and purity of synthesized compounds.

Future Directions

: ChemSpider: 2,2’-[(4-Methylphenyl)imino]diacetic acid : Chemsrc: 2,2’-[(3-Methoxyphenyl)imino]diacetic acid : Sigma-Aldrich: Methyl glycine diacetic acid : Wikipedia: Iminodiacetic acid

properties

IUPAC Name

2-[N-(carboxymethyl)-3-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8-3-2-4-9(5-8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMBNLOYMJTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354158
Record name 2,2'-[(3-methylphenyl)imino]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30042-63-8
Record name 2,2'-[(3-methylphenyl)imino]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-[(3-Methylphenyl)imino]diacetic acid
Reactant of Route 2
Reactant of Route 2
2,2'-[(3-Methylphenyl)imino]diacetic acid
Reactant of Route 3
Reactant of Route 3
2,2'-[(3-Methylphenyl)imino]diacetic acid
Reactant of Route 4
Reactant of Route 4
2,2'-[(3-Methylphenyl)imino]diacetic acid
Reactant of Route 5
Reactant of Route 5
2,2'-[(3-Methylphenyl)imino]diacetic acid
Reactant of Route 6
Reactant of Route 6
2,2'-[(3-Methylphenyl)imino]diacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.